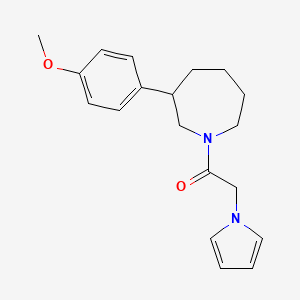
2-(3,4-Dipropoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3,4-Dipropoxyphenyl)acetic acid” is a chemical compound with the CAS Number: 100864-27-5 . It has a molecular weight of 252.31 . The IUPAC name for this compound is (3,4-dipropoxyphenyl)acetic acid .
Molecular Structure Analysis
The InChI code for “2-(3,4-Dipropoxyphenyl)acetic acid” is1S/C14H20O4/c1-3-7-17-12-6-5-11 (10-14 (15)16)9-13 (12)18-8-4-2/h5-6,9H,3-4,7-8,10H2,1-2H3, (H,15,16) . This indicates the molecular structure of the compound.
Wissenschaftliche Forschungsanwendungen
Fluorographic Detection of Radioactivity
A study optimized a fluorographic procedure using acetic acid as the solvent for 2,5-diphenyloxazole (PPO), comparing it with existing procedures. This method, applicable for both agarose and acrylamide gels, was found to be a simple, sensitive, and efficient alternative for the detection of radioactivity in polyacrylamide gels, highlighting its potential in biochemical analyses (Skinner & Griswold, 1983).
Synthesis of Tridentate Platinum Complex
Research on the synthesis of a complex with a tridentate ligand bound to metal via a C∧N∧C donor set involved metalation of 2,6-diphenylpyridine by potassium tetrachloroplatinate in acetic acid. This study provides insights into the high-yield synthesis of complexes relevant to catalysis and material science applications (Cave, Alcock, & Rourke, 1999).
Crystal Structure Analysis
Another study focused on the crystallization of 3,4-Diphenylpyrrole-2,5-dicarboxylic acid as the acetic acid disolvate, demonstrating the significance of hydrogen bonding involving carboxylic acid functional groups, the amine group, and the acetic acid moieties in determining molecular structures (Prayzner, Ojadi, Golen, & Williard, 1996).
Environmental and Analytical Chemistry
Studies on the adsorption thermodynamics of certain acetic acid derivatives on polymeric or composite materials highlight the environmental applications in removing herbicides from aqueous solutions, demonstrating the relevance of such compounds in environmental science and engineering (Khan & Akhtar, 2011).
Photochemistry in Protic Solvents
Research exploring the photochemical reactions of diphenylcyclobutene compounds in protic solvents, including acetic acid, indicates the role of these reactions in synthesizing various ethers, esters, and alcohols. Such studies contribute to the understanding of photochemical processes and their applications in organic synthesis (Sakuragi, Sakuragi, & Hasegawa, 1977).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3,4-dipropoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-3-7-17-12-6-5-11(10-14(15)16)9-13(12)18-8-4-2/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQHZNYYWAEFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)O)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dipropoxyphenyl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2813360.png)

![1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2813365.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2813371.png)
![N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide](/img/structure/B2813373.png)
![2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B2813374.png)
![5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile](/img/structure/B2813375.png)



![8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813379.png)
